Methoxyurea

Description

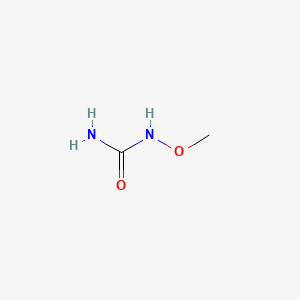

Structure

3D Structure

Properties

IUPAC Name |

methoxyurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N2O2/c1-6-4-2(3)5/h1H3,(H3,3,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOHLTMWXHJLNDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CONC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20186395 | |

| Record name | Urea, methoxy- (8CI)(9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20186395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3272-27-3 | |

| Record name | Methoxyurea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003272273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, methoxy- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40355 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urea, methoxy- (8CI)(9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20186395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-METHOXYUREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHOXYUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A2K6DHH9CY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Methoxyurea: A Technical Guide to Synthesis, Characterization, and Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methoxyurea is a simple yet significant urea derivative that serves as a valuable building block in medicinal chemistry and drug discovery. Its unique structural and electronic properties, conferred by the methoxy group, make it an important moiety in the design of bioactive molecules. This technical guide provides a comprehensive overview of the synthesis, characterization, and key research applications of this compound, with a particular focus on its role in the development of therapeutics targeting the Gonadotropin-Releasing Hormone (GnRH) receptor. Detailed experimental protocols, quantitative data, and visual diagrams of workflows and signaling pathways are presented to facilitate its practical application in a research setting.

Synthesis of this compound

The synthesis of this compound can be achieved through several synthetic routes. A common and effective method involves the reaction of methoxyamine hydrochloride with an isocyanate, typically generated in situ or used as a salt like potassium cyanate. This method provides a straightforward pathway to the desired product with good yields.

Experimental Protocol: Synthesis of this compound from Methoxyamine Hydrochloride

Materials:

-

Methoxyamine hydrochloride

-

Potassium cyanate

-

Deionized water

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a 250 mL round-bottom flask, dissolve methoxyamine hydrochloride (1.0 eq) in deionized water.

-

To this solution, add potassium cyanate (1.1 eq) portion-wise while stirring vigorously at room temperature.

-

After the addition is complete, heat the reaction mixture to 60-70°C and maintain it at this temperature for 2-3 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and acidify it with dilute HCl to a pH of approximately 2-3.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash them with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound as a white solid.

| Parameter | Value |

| Typical Yield | 75-85% |

| Melting Point | 84°C[1] |

| Appearance | White crystalline solid |

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound.

¹H NMR (Proton NMR):

-

Sample Preparation: Dissolve 5-10 mg of this compound in a deuterated solvent such as DMSO-d₆ or CDCl₃.

-

Expected Chemical Shifts (δ, ppm):

-

-OCH₃ (methoxy protons): A singlet peak is expected around 3.6-3.8 ppm.

-

-NH₂ (amine protons): A broad singlet is anticipated in the region of 5.5-6.5 ppm. The chemical shift can vary with concentration and solvent.

-

-NH- (amide proton): A broad singlet may be observed around 7.0-8.0 ppm, which can also be solvent and concentration-dependent.

-

¹³C NMR (Carbon NMR):

-

Expected Chemical Shifts (δ, ppm):

-

C=O (carbonyl carbon): A peak in the range of 158-162 ppm is characteristic of the urea carbonyl group.

-

-OCH₃ (methoxy carbon): A peak around 50-60 ppm is expected.

-

| ¹H NMR (Predicted) | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -OCH₃ | ~ 3.7 | Singlet | 3H |

| -NH₂ | ~ 6.0 | Broad Singlet | 2H |

| -NH- | ~ 7.5 | Broad Singlet | 1H |

| ¹³C NMR (Predicted) | Chemical Shift (δ, ppm) |

| C=O | ~ 160 |

| -OCH₃ | ~ 55 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the this compound molecule. The NIST WebBook provides a reference IR spectrum for this compound.[1]

-

Sample Preparation: The spectrum can be obtained using a KBr pellet or as a Nujol mull.

-

Expected Absorption Bands (cm⁻¹):

-

N-H stretching: A broad band or multiple sharp peaks in the region of 3200-3500 cm⁻¹.

-

C-H stretching (of -OCH₃): Peaks around 2850-2950 cm⁻¹.

-

C=O stretching (Amide I band): A strong, sharp absorption band around 1650-1680 cm⁻¹.

-

N-H bending (Amide II band): An absorption in the range of 1550-1620 cm⁻¹.

-

C-N stretching: Bands in the region of 1200-1400 cm⁻¹.

-

C-O stretching (of methoxy group): A peak around 1000-1100 cm⁻¹.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound.

-

Ionization Method: Electron Ionization (EI) or Electrospray Ionization (ESI) can be used.

-

Expected Molecular Ion Peak (M⁺): The molecular weight of this compound is 90.08 g/mol .[2] Therefore, the molecular ion peak should be observed at m/z = 90.

-

Expected Fragmentation Pattern: Common fragmentation patterns for ureas involve cleavage of the C-N bonds and the bonds adjacent to the carbonyl group.

| Parameter | Value |

| Molecular Formula | C₂H₆N₂O₂[2] |

| Molecular Weight | 90.08 g/mol [2] |

| Molecular Ion (M⁺) | m/z = 90 |

Research Applications of this compound in Drug Development

The urea functional group is a key pharmacophore in numerous clinically approved drugs due to its ability to form stable hydrogen bonds with biological targets. The this compound moiety is of particular interest in the design of enzyme inhibitors and receptor antagonists.

A prominent application of this compound is in the development of Gonadotropin-Releasing Hormone (GnRH) receptor antagonists. Medications such as Relugolix, which contains a this compound group, are used in the treatment of prostate cancer and uterine fibroids. These drugs act by blocking the GnRH receptor in the pituitary gland, thereby suppressing the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This leads to a reduction in testosterone and estrogen levels.

GnRH Receptor Signaling Pathway

The GnRH receptor is a G-protein coupled receptor (GPCR). Upon binding of GnRH, the receptor activates multiple intracellular signaling pathways, primarily through Gαq/11, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). These signaling cascades ultimately lead to the synthesis and secretion of gonadotropins. This compound-containing antagonists block the initial binding of GnRH, thereby inhibiting this entire downstream cascade.

Experimental Workflow: Synthesis to Characterization

A typical research workflow for the synthesis and characterization of this compound involves a series of logical steps to ensure the desired product is obtained with high purity and its identity is confirmed.

Conclusion

This compound is a synthetically accessible and highly versatile molecule with significant applications in medicinal chemistry, particularly in the design of GnRH receptor antagonists. This guide has provided a detailed overview of a reliable synthetic protocol, comprehensive characterization methods, and the biological context for its application. The provided data and workflows serve as a practical resource for researchers aiming to synthesize, characterize, and utilize this compound in their drug discovery and development endeavors. The continued exploration of this compound and its derivatives holds promise for the development of novel therapeutics for a range of diseases.

References

Methoxyurea: A Technical Guide for Researchers

CAS Number: 3272-27-3

This technical guide provides a comprehensive overview of Methoxyurea, a compound of interest for researchers in drug development and the chemical sciences. Due to the limited availability of detailed experimental data for this compound, this document also draws comparisons with its close structural analog, Hydroxyurea, a well-established chemotherapeutic agent. This approach aims to provide a broader context for understanding this compound's potential properties and mechanisms while clearly delineating established data from extrapolated information.

Chemical and Physical Properties

Quantitative data for this compound is primarily based on computational models, with a notable absence of experimentally determined values in publicly accessible literature. The following tables summarize the available information for this compound and provide a comparison with experimentally verified data for Hydroxyurea.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Source |

| CAS Number | 3272-27-3 | [1] |

| Molecular Formula | C2H6N2O2 | [1] |

| IUPAC Name | This compound | PubChem |

| Synonyms | N-Methoxyurea, Urea, methoxy- | [2] |

| Molecular Weight | 90.08 g/mol | [1] |

Table 2: Computed Physical Properties of this compound

| Property | Value | Source |

| Melting Point | 320.38 K (47.23 °C) | Cheméo (Calculated)[3] |

| Boiling Point | 444.15 K (171.0 °C) | Cheméo (Calculated) |

| Water Solubility (log10WS) | -0.11 mol/L | Cheméo (Calculated) |

| Octanol/Water Partition Coefficient (logPoct/wat) | -0.784 | Cheméo (Calculated) |

| Density | 1.161 g/cm³ |

Synthesis and Experimental Protocols

Similarly, specific experimental protocols detailing the use of this compound in biological or chemical assays are scarce. Researchers interested in working with this compound may need to adapt protocols from studies on analogous compounds like Hydroxyurea, with the understanding that optimization will be necessary.

Biological Activity and Mechanism of Action

There is conflicting information regarding the biological activity of this compound. Some sources describe it as a chemotherapy drug that functions by inhibiting DNA synthesis, similar to Hydroxyurea. It has also been suggested as a potential regulator of nitric oxide (NO) donors, with applications in sickle cell disease research.

However, it is crucial to note that at least one study has reported that this compound had no effect on thymidine uptake in HeLa cells, which contradicts the hypothesis that it acts as a direct inhibitor of DNA synthesis. This suggests that its mechanism of action may be distinct from that of Hydroxyurea.

The Putative (Hydroxyurea-based) Signaling Pathway

Given the extensive research on Hydroxyurea and its proposed similarity to this compound, understanding its mechanism of action can provide a valuable, albeit hypothetical, framework. Hydroxyurea is known to inhibit ribonucleotide reductase, an enzyme essential for converting ribonucleotides to deoxyribonucleotides, thereby depleting the pool of dNTPs necessary for DNA replication and repair. This inhibition of DNA synthesis can induce cell cycle arrest and apoptosis.

One of the key signaling pathways activated in response to DNA damage and replicative stress is the p53 signaling pathway. The following diagram illustrates a simplified representation of this pathway, which may be relevant if this compound's mode of action involves DNA damage.

Disclaimer: This diagram illustrates the mechanism of action of Hydroxyurea. Due to limited specific data, it is presented here as a potential, but unconfirmed, pathway for this compound.

Conclusion and Future Directions

This compound is a chemical compound with potential applications in chemotherapy and as a research tool. However, there is a significant lack of experimentally validated data regarding its physical properties, synthesis, and biological mechanism of action. The conflicting reports on its effect on DNA synthesis underscore the need for further investigation to elucidate its precise cellular effects.

Future research should focus on:

-

Developing and publishing a reliable synthetic protocol for this compound.

-

Experimentally determining its key physical and chemical properties.

-

Conducting detailed in vitro and in vivo studies to clarify its mechanism of action and validate its potential as a therapeutic agent.

Researchers are advised to exercise caution when interpreting the currently available data and to consider the information on Hydroxyurea as a comparative reference rather than a direct substitute.

References

Theoretical and Computational Insights into Methoxyurea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methoxyurea, a simple derivative of urea, holds potential as a scaffold in medicinal chemistry and drug design. Understanding its fundamental physicochemical and structural properties through theoretical and computational modeling is crucial for unlocking its therapeutic applications. This technical guide provides an in-depth overview of the theoretical studies and computational modeling of this compound. It covers its physicochemical properties, conformational analysis, and potential biological interactions, drawing upon established computational chemistry techniques and analogous studies on related urea derivatives. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed methodologies and frameworks for the in silico investigation of this compound and similar compounds.

Introduction

Urea and its derivatives are a cornerstone in medicinal chemistry, with their unique hydrogen bonding capabilities making them vital for drug-target interactions.[1] The introduction of a methoxy group to the urea backbone can significantly alter its electronic and steric properties, potentially influencing its binding affinity, selectivity, and pharmacokinetic profile. Theoretical and computational studies provide a powerful and cost-effective avenue to explore these properties before embarking on extensive experimental work.[2] This guide outlines the key computational approaches for characterizing this compound, from quantum chemical calculations to molecular dynamics simulations and ADMET prediction.

Physicochemical Properties of this compound and Related Analogs

A thorough understanding of a molecule's physicochemical properties is fundamental to drug development. While specific experimental data for this compound is limited, computational methods can provide reliable estimates. Furthermore, examining the properties of structurally similar compounds offers valuable insights.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound (Predicted) | N-Methylurea | N-Methyl-N-nitrosourea | N-Methoxy-N-methyl-N'-phenylurea |

| Molecular Formula | CH₄N₂O₂ | C₂H₆N₂O | C₂H₅N₃O₂ | C₉H₁₂N₂O₂ |

| Molecular Weight ( g/mol ) | 92.07 | 74.08 | 103.08[3] | 180.21 |

| LogP | -1.5 to -1.0 | -1.16[4] | - | - |

| Water Solubility | High | 1000 g/L (20 °C)[4] | - | - |

| Hydrogen Bond Donors | 3 | 2 | 1 | 1 |

| Hydrogen Bond Acceptors | 3 | 2 | 3 | 3 |

| Polar Surface Area (Ų) | ~65 | 52.4 | 75.8 | ~60 |

Note: Predicted values for this compound are based on computational models and comparison with similar structures.

Theoretical Studies and Computational Modeling

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, conformational preferences, and reactivity of molecules. For this compound, these calculations can provide critical information on its geometry, electrostatic potential, and frontier molecular orbitals (HOMO and LUMO).

A typical workflow for performing DFT calculations on this compound would involve:

-

Structure Optimization: The 3D structure of this compound is optimized to find its lowest energy conformation. The B3LYP functional with a 6-31G(d,p) basis set is a commonly used and reliable method for such calculations.

-

Frequency Analysis: Vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies) and to predict the infrared (IR) spectrum.

-

Electronic Property Calculation: Key electronic properties such as the molecular electrostatic potential (MEP), HOMO-LUMO energy gap, and Mulliken population analysis are computed to understand reactivity and intermolecular interaction sites.

Conformational Analysis

The conformational flexibility of the urea moiety is a critical determinant of its biological activity. N,N'-substituted ureas can exist in different cis and trans conformations, with a significant energy barrier to isomerization. Computational methods can be employed to explore the potential energy surface and identify the most stable conformers of this compound.

-

Potential Energy Surface Scan: A systematic scan of the dihedral angles around the C-N bonds is performed to identify all possible low-energy conformers.

-

Geometry Optimization: Each identified conformer is then fully optimized using a suitable level of theory (e.g., DFT).

-

Energy Calculation: The relative energies of the conformers are calculated to determine their populations at a given temperature.

Studies on substituted ureas have shown that the trans,trans conformation is generally preferred in solution and solid states, although intramolecular hydrogen bonding can stabilize cis,trans conformations.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a molecule in a biological environment, such as in aqueous solution or in the presence of a protein. These simulations can reveal information about solvation, conformational changes, and binding stability.

-

System Setup: The this compound molecule is placed in a simulation box filled with a chosen solvent (e.g., water).

-

Force Field Parameterization: An appropriate force field (e.g., GAFF) is assigned to describe the intramolecular and intermolecular interactions.

-

Equilibration: The system is gradually heated and equilibrated to the desired temperature and pressure.

-

Production Run: A long simulation is run to sample the conformational space and analyze the trajectory.

Experimental Protocols (Generalized)

Synthesis of N-Substituted Ureas

A common method for the synthesis of N-substituted ureas involves the reaction of an amine with an isocyanate. An alternative, straightforward method utilizes a Hofmann rearrangement of primary amides.

-

Reaction Setup: A primary amide is dissolved in a suitable solvent such as methanol or 2,2,2-trifluoroethanol (TFE).

-

Reagent Addition: Phenyliodine diacetate (PIDA) and a source of ammonia (e.g., methanolic ammonia or ammonium carbamate) are added to the solution.

-

Reaction: The mixture is stirred at a controlled temperature (e.g., 0 °C to room temperature) for a specified time.

-

Workup and Purification: The reaction is quenched, and the product is isolated and purified, typically by filtration or column chromatography.

Spectroscopic Characterization

The structure of the synthesized this compound would be confirmed using standard spectroscopic techniques.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Signals for NH₂ and NH protons (broad, exchangeable with D₂O), and a singlet for the OCH₃ protons. |

| ¹³C NMR | A signal for the carbonyl carbon (C=O) in the range of 155-165 ppm, and a signal for the methoxy carbon (OCH₃). |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching (around 3200-3400 cm⁻¹), C=O stretching (around 1650-1700 cm⁻¹), and C-N stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of this compound. |

Molecular Docking and ADMET Prediction

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. This is crucial for understanding the potential biological targets of this compound and for designing more potent analogs.

-

Receptor and Ligand Preparation: The 3D structures of the target protein and this compound are prepared, which includes adding hydrogen atoms and assigning charges.

-

Binding Site Definition: The active site of the protein is defined, often based on the location of a co-crystallized ligand.

-

Docking Simulation: A docking algorithm is used to sample different conformations and orientations of this compound within the binding site.

-

Scoring and Analysis: The resulting poses are scored based on their predicted binding affinity, and the interactions with the protein residues are analyzed.

ADMET Prediction

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is an essential part of modern drug discovery, helping to identify potential liabilities early in the development process.

-

Descriptor Calculation: A set of molecular descriptors (e.g., physicochemical properties, topological indices) are calculated for this compound.

-

Model Application: The calculated descriptors are used as input for various predictive models (e.g., QSAR, machine learning models) to estimate ADMET properties.

-

Property Prediction: Key properties such as oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential toxicity are predicted.

Conclusion

While specific experimental data on this compound is sparse, this technical guide demonstrates that a comprehensive theoretical and computational characterization is readily achievable. By leveraging established quantum chemical methods, molecular dynamics simulations, and predictive modeling techniques, researchers can gain significant insights into the properties and potential biological activity of this compound. The generalized protocols and workflows presented here provide a robust framework for the in silico investigation of this and other novel urea derivatives, thereby accelerating the drug discovery and development process. This guide serves as a foundational resource, encouraging further computational and experimental exploration of this compound's potential in medicinal chemistry.

References

The Genesis of Methoxyurea: A Technical Guide to its Discovery and Synthesis

For Immediate Release

A comprehensive examination of the historical discovery and synthesis of methoxyurea, this technical guide serves as an in-depth resource for researchers, scientists, and professionals in drug development. This compound, a simple yet significant organic compound, has foundational importance in the synthesis of various pharmaceutical and agrochemical agents. This document traces its origins to the late 19th century and delineates the evolution of its synthesis, providing detailed experimental protocols and quantitative data to support contemporary research and development.

A Historical Overview: The Pioneering Synthesis of this compound

The first documented synthesis of this compound is credited to the Dutch chemist Antoine Paul Nicolas Franchimont in 1893. His work, published in the Recueil des Travaux Chimiques des Pays-Bas, detailed the reaction of O-methylhydroxylamine hydrochloride with potassium cyanate. This seminal work laid the groundwork for the study of N-alkoxy substituted ureas. Franchimont's discovery was part of a broader exploration into the reactions of hydroxylamine derivatives, a field that was burgeoning in the late 19th century. His findings were also chronicled in the authoritative "Beilstein's Handbuch der Organischen Chemie," specifically in the 4th edition, volume 3, solidifying his contribution to the annals of organic chemistry.

The initial synthesis was conceptually straightforward, relying on the nucleophilic addition of O-methylhydroxylamine to cyanic acid, which is generated in situ from the reaction of potassium cyanate with an acid. This method, while foundational, has been refined over the past century to improve yield, purity, and scalability.

Synthetic Pathways and Methodologies

The primary route to this compound synthesis involves the reaction of an O-methylhydroxylamine salt with a cyanate salt. Alternative methods have since been developed, including the use of phosgene or its equivalents to react with O-methylhydroxylamine, though these are less common for the parent compound due to the hazardous nature of the reagents.

Table 1: Key Quantitative Data in this compound Synthesis

| Parameter | Franchimont (1893) | Modern Optimized Method |

| Starting Materials | O-methylhydroxylamine HCl, KCN | Methoxyamine HCl, NaCNO |

| Solvent | Water | Water |

| Reaction Temperature | Not specified (likely ambient) | 0-5 °C to room temperature |

| Yield | Not explicitly stated | > 80% |

| Melting Point | 138-139 °C | 139-141 °C |

| Molecular Formula | CH₄N₂O₂ | CH₄N₂O₂ |

| Molar Mass | 76.06 g/mol | 76.06 g/mol |

Detailed Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of this compound, based on the original work of Franchimont and subsequent optimizations.

Original Synthesis Protocol (Franchimont, 1893 - Reconstructed)

-

Preparation of Reactants: A solution of O-methylhydroxylamine hydrochloride is prepared in water. A separate aqueous solution of potassium cyanate is also prepared.

-

Reaction: The potassium cyanate solution is added to the O-methylhydroxylamine hydrochloride solution. The mixture is allowed to stand, likely at room temperature, for a period of time to allow for the reaction to proceed.

-

Isolation and Purification: The resulting this compound is isolated from the aqueous solution, likely through evaporation of the solvent followed by recrystallization from a suitable solvent such as ethanol or water to purify the product.

Modern Optimized Synthesis Protocol

-

Preparation of Methoxyamine Solution: Dissolve 10.0 g of methoxyamine hydrochloride in 25 mL of distilled water in a flask. Cool the solution to 0-5 °C in an ice bath.

-

Preparation of Cyanate Solution: In a separate beaker, dissolve 10.0 g of sodium cyanate in 30 mL of distilled water.

-

Reaction: Slowly add the sodium cyanate solution to the stirred, cooled solution of methoxyamine hydrochloride over a period of 30 minutes, ensuring the temperature remains below 10 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

-

Product Isolation: Reduce the volume of the solution by approximately half using a rotary evaporator. Cool the concentrated solution in an ice bath to induce crystallization.

-

Purification: Collect the crystalline product by vacuum filtration and wash with a small amount of cold ethanol. Recrystallize the crude product from a minimal amount of hot ethanol to yield pure this compound.

-

Drying: Dry the purified crystals in a vacuum oven at 50 °C to a constant weight.

Visualizing the Synthesis and its History

To better illustrate the concepts discussed, the following diagrams have been generated.

Methoxyurea Reaction Kinetics in Aqueous Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction kinetics of methoxyurea in aqueous solutions. Due to a scarcity of direct experimental data on this compound, this document leverages established principles from the study of urea and its derivatives to present a predictive framework for understanding its stability and reactivity. The guide details the theoretical underpinnings of this compound hydrolysis, outlines robust experimental protocols for its kinetic analysis, and presents key data from analogous compounds to inform research and development.

Introduction to this compound and its Significance

This compound, a derivative of urea, holds potential in various applications, including in the synthesis of pharmaceutical compounds and as a research chemical. Understanding its reaction kinetics in aqueous environments is crucial for predicting its stability, bioavailability, and potential degradation pathways in biological and environmental systems. The primary reaction of concern in aqueous solutions is hydrolysis, which leads to the decomposition of the this compound molecule.

Theoretical Framework: The Hydrolysis of this compound

The hydrolysis of urea and its derivatives can proceed through acid-catalyzed, base-catalyzed, and neutral (water-mediated) pathways. The overall observed rate of hydrolysis is the sum of the rates of these individual pathways.

The general rate law for hydrolysis can be expressed as:

Rate = k_obs * [this compound]

Where k_obs is the observed pseudo-first-order rate constant, which is a composite of the acid-catalyzed (k_A), neutral (k_N), and base-catalyzed (k_B) rate constants:

k_obs = k_A * [H+] + k_N + k_B * [OH-]

The dominant mechanism is dependent on the pH of the solution. For some hindered ureas, the hydrolysis rate has been shown to be independent of pH over a wide range, suggesting that the rate-determining step is the dissociation of the urea bond rather than nucleophilic attack by water or hydroxide.[1]

Proposed Reaction Mechanism

The hydrolysis of this compound is expected to proceed via nucleophilic attack at the carbonyl carbon. The methoxy group, being electron-donating, may influence the electrophilicity of the carbonyl carbon compared to unsubstituted urea. The general mechanism involves the formation of a tetrahedral intermediate, followed by the elimination of either methoxyamine or ammonia.

A simplified proposed mechanism for the neutral hydrolysis of this compound is depicted below.

References

Spectroscopic Profile of Methoxyurea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for methoxyurea (CH₄N₂O₂), a simple urea derivative with potential applications in chemical synthesis and drug development. Due to the limited availability of published experimental spectra for this compound, this guide presents a combination of predicted data based on computational models and comparative data from analogous compounds. This information is intended to serve as a valuable reference for the identification, characterization, and quality control of this compound in a research and development setting.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data for this compound. These predictions are derived from established spectroscopic principles and computational algorithms.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.0 - 7.5 | Singlet (broad) | 1H | NH -O |

| ~6.0 - 6.5 | Singlet (broad) | 2H | NH₂ |

| ~3.6 | Singlet | 3H | O-CH₃ |

Note: The chemical shifts of the N-H protons are highly dependent on solvent and concentration and may exchange with deuterium in deuterated solvents, leading to signal broadening or disappearance.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~160 | C =O (carbonyl) |

| ~60 | O-C H₃ |

Predicted Infrared (IR) Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | N-H Stretching (amine and amide) |

| 2950 - 2850 | Medium | C-H Stretching (methoxy) |

| ~1680 | Strong | C=O Stretching (amide I band) |

| ~1600 | Medium | N-H Bending (amide II band) |

| ~1450 | Medium | C-H Bending (methoxy) |

| ~1100 | Strong | C-O Stretching (methoxy) |

Predicted UV-Vis Absorption Data

| λmax (nm) | Molar Absorptivity (ε) | Solvent | Electronic Transition |

| ~200 - 220 | Low | Water or Ethanol | n → π* |

Note: The primary UV absorption for non-conjugated urea derivatives is typically a weak n → π transition of the carbonyl group, which occurs in the far UV region.[1][2]*

Experimental Protocols

The following sections outline general methodologies for obtaining the spectroscopic data presented above. These protocols are standard procedures for the analysis of small organic molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the this compound molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Weigh approximately 5-10 mg of the this compound sample.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Acquisition:

-

Tune and match the probe for the ¹H frequency.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution.

-

Acquire a standard one-dimensional ¹H spectrum using a 90° pulse.

-

Process the resulting Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).

-

Phase and baseline correct the spectrum.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

Integrate the signals and determine the chemical shifts and multiplicities.

¹³C NMR Acquisition:

-

Tune and match the probe for the ¹³C frequency.

-

Acquire a one-dimensional ¹³C spectrum with proton decoupling.

-

A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.

-

Process the FID, phase, and baseline correct the spectrum.

-

Reference the spectrum to the solvent peak.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound by measuring the absorption of infrared radiation.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum over a typical range of 4000 to 400 cm⁻¹.

-

The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To measure the electronic absorption of this compound in the UV-Vis region.

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration in a UV-transparent solvent (e.g., water, ethanol, or methanol).

-

Prepare a series of dilutions from the stock solution to determine the optimal concentration for measurement (typically to achieve an absorbance between 0.1 and 1.0).

Data Acquisition:

-

Fill a quartz cuvette with the solvent to be used as a reference.

-

Fill a second quartz cuvette with the this compound solution.

-

Place the cuvettes in the spectrophotometer.

-

Record the absorbance spectrum over a range of approximately 190 to 400 nm.

-

The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound such as this compound.

References

Methoxyurea Derivatives: A Comprehensive Technical Guide to Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxyurea derivatives, a versatile class of organic compounds, are attracting growing interest across various scientific disciplines. Characterized by the presence of a methoxy group attached to a urea scaffold, these molecules exhibit a wide range of biological activities, making them promising candidates for drug discovery and development, as well as for applications in agriculture. Their unique structural features allow for diverse chemical modifications, enabling the fine-tuning of their physicochemical properties and biological targets. This technical guide provides an in-depth overview of the current research applications of this compound derivatives, with a focus on their therapeutic potential as anticancer agents and hormone modulators, and their emerging roles in other fields. This document details quantitative data, experimental protocols, and key signaling pathways to facilitate further research and development in this exciting area.

I. Anticancer Activity of Methoxy-Substituted Diarylurea Derivatives

A significant area of research for methoxy-containing urea derivatives is in oncology. While not strictly N-methoxyureas, N-aryl-N'-arylurea compounds bearing methoxy substituents have demonstrated potent anticancer activity, often through the inhibition of protein kinases involved in cancer cell proliferation and survival signaling pathways.

Mechanism of Action: Kinase Inhibition

Many N,N'-diarylurea derivatives function as Type II kinase inhibitors, binding to the inactive "DFG-out" conformation of the kinase. The urea moiety is crucial for this interaction, forming key hydrogen bonds with the hinge region of the kinase domain. Methoxy substituents on the aryl rings can influence the compound's solubility, metabolic stability, and interactions with the hydrophobic regions of the kinase active site, thereby modulating potency and selectivity.

Below is a generalized signaling pathway illustrating the role of these inhibitors.

Caption: RAF/MEK/ERK Signaling Pathway Inhibition by Methoxy-substituted Diarylurea Derivatives.

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives with methoxy substitutions against various cancer cell lines.[1]

| Compound ID | R1 Substituent | Target Cell Line | IC50 (µM)[1] |

| 8e | 4-OCH3 | A549 | >10 |

| MCF-7 | >10 | ||

| HCT116 | >10 | ||

| PC-3 | >10 | ||

| 9a | 4-OCH3 | A549 | 6.27 ± 0.41 |

| MCF-7 | 2.89 ± 0.15 | ||

| HCT116 | 3.12 ± 0.22 | ||

| PC-3 | 4.25 ± 0.33 |

IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Experimental Protocol: Synthesis of N-aryl-N'-arylmethylurea Derivatives

A general protocol for the synthesis of the anticancer compounds mentioned above involves the reaction of an appropriately substituted amine with an isocyanate.[1]

Workflow for Synthesis:

Caption: General Synthesis Workflow for N,N'-Diarylurea Derivatives.

Detailed Steps:

-

Preparation of the Amine Intermediate: The synthesis of the arylmethylamine component may involve multiple steps, including ether synthesis and subsequent reduction of an oxime.[2]

-

Urea Formation: A solution of the appropriate aryl isocyanate (1.2 equivalents) in an anhydrous solvent (e.g., dichloromethane) is added dropwise to a stirred solution of the arylmethylamine (1 equivalent) in the same solvent.

-

Reaction: The reaction mixture is stirred at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Isolation and Purification: The solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography or recrystallization to yield the final N-aryl-N'-arylmethylurea derivative.

II. This compound Derivatives as Gonadotropin-Releasing Hormone (GnRH) Antagonists

A groundbreaking application of this compound derivatives is in the development of orally active, non-peptide GnRH receptor antagonists. Relugolix and the investigational drug Sufugolix are prominent examples that feature a 1-phenyl-3-methoxyurea moiety. These compounds have significant therapeutic implications for hormone-sensitive conditions.

Mechanism of Action: GnRH Receptor Antagonism

Relugolix acts as a competitive antagonist at the GnRH receptors in the anterior pituitary gland.[3] By blocking the binding of endogenous GnRH, it prevents the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This suppression of gonadotropins leads to a rapid and dose-dependent decrease in the production of downstream sex hormones, such as testosterone in men and estrogen in women.

The following diagram illustrates the signaling pathway affected by Relugolix.

Caption: Mechanism of Action of Relugolix as a GnRH Receptor Antagonist.

Quantitative Data: Pharmacokinetics and Pharmacodynamics of Relugolix

The following table summarizes key pharmacokinetic and pharmacodynamic parameters of Relugolix.

| Parameter | Value |

| Route of Administration | Oral |

| Time to Peak Plasma Concentration (Tmax) | ~1.5 hours |

| Elimination Half-life | 36 to 65 hours |

| Protein Binding | 68–71% |

| IC50 for GnRH Receptor | 0.12 nM |

| Effect on Estradiol (40 mg/day) | Suppression to <20 pg/mL within 24 hours in premenopausal women |

| Effect on Testosterone | Reduction to sustained castrate levels (<50 ng/dL) |

Experimental Protocol: General Synthesis of 1-Aryl-3-methoxyurea Derivatives

The synthesis of 1-aryl-3-methoxyurea derivatives can be achieved through several methods. A common approach involves the reaction of an aryl isocyanate with N,O-dimethylhydroxylamine or the carbonylation of an aniline derivative in the presence of a methoxyamine source.

Workflow for a One-Pot Synthesis:

Caption: One-Pot Synthesis of 1-Aryl-3-methoxyurea Derivatives.

Detailed Steps (Example: 1-(2-(1H-pyrrole-2-carbonyl)phenyl)-3-(4-methoxyphenyl)urea):

-

Isocyanate Formation: To a solution of the starting aniline derivative in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere, a carbonylating agent such as triphosgene is added in the presence of a base (e.g., triethylamine) at low temperature. This generates the corresponding aryl isocyanate in situ.

-

Urea Formation: The appropriate amine (in this case, 4-methoxyaniline) is then added to the reaction mixture.

-

Reaction and Workup: The mixture is stirred at room temperature for a specified period. The reaction is then quenched, and the product is extracted using an organic solvent.

-

Purification: The crude product is purified by column chromatography or recrystallization to yield the final diarylurea product.

III. Other Potential Research Applications

While research is most prominent in the areas of oncology and endocrinology, preliminary studies and the broader activity of urea derivatives suggest potential applications for this compound compounds in other fields.

-

Antiviral Activity: Some urea and hydroxyurea derivatives have shown antiviral activity. For instance, certain 5-[1-methoxy-2,2-dihaloethyl]-2'-deoxyuridines have been synthesized and evaluated for their activity against herpes simplex virus (HSV). The methoxy group, in this case, was found to influence the potency of the compounds. Further exploration of N-methoxyurea derivatives and other methoxy-substituted ureas as antiviral agents is a promising area for future research.

-

Herbicidal Activity: Sulfonylureas are a major class of herbicides, and modifications of the urea linkage and substituent groups are common strategies to develop new herbicidal agents. Methoxy groups are frequently incorporated into the structures of potential herbicides to modulate their activity and selectivity. Research in this area focuses on synthesizing novel this compound derivatives and screening them for activity against various weed species.

-

Enzyme Inhibition: Beyond kinases, the urea scaffold is a known pharmacophore for inhibiting various other enzymes. The hydrogen bonding capabilities of the urea moiety make it an effective mimic of peptide bonds or a key interaction group in enzyme active sites. This compound derivatives could be designed as inhibitors for enzymes such as urease, lipoxygenase, or other metabolic enzymes.

Conclusion

This compound derivatives represent a diverse and promising class of compounds with significant potential in drug discovery and other areas of chemical biology. The established success of methoxy-containing diarylureas as kinase inhibitors in oncology and the development of N-methoxyurea derivatives as orally available GnRH antagonists highlight the value of this chemical scaffold. The detailed protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers, stimulating further investigation into the synthesis of novel this compound derivatives and the exploration of their full therapeutic and industrial potential. Future research will likely uncover new biological targets and applications for this versatile class of molecules.

References

Methoxyurea: A Versatile Chemical Intermediate in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxyurea, a simple yet highly functionalized derivative of urea, has emerged as a valuable chemical intermediate in the landscape of organic synthesis. Its unique structural attributes, featuring both a nucleophilic amino group and a reactive ureido moiety, render it a versatile building block for the construction of a diverse array of organic molecules. This is particularly evident in the field of medicinal chemistry, where the this compound motif is increasingly incorporated into the design of novel therapeutic agents. The presence of the methoxy group can influence the molecule's lipophilicity, hydrogen bonding capabilities, and metabolic stability, making it an attractive component for fine-tuning the pharmacokinetic and pharmacodynamic profiles of drug candidates.

This technical guide provides a comprehensive overview of the role of this compound as a chemical intermediate. It covers its synthesis, key reactions, and applications, with a particular focus on its utility in the development of pharmaceuticals. Detailed experimental protocols for seminal reactions, quantitative data, and visualizations of relevant pathways are presented to equip researchers and drug development professionals with the practical knowledge required to effectively utilize this important synthetic tool.

Synthesis of this compound

The preparation of this compound can be achieved through several synthetic routes. A common and efficient laboratory-scale synthesis involves the reaction of methoxyamine hydrochloride with potassium cyanate. This method is advantageous due to the ready availability of the starting materials.

Experimental Protocol: Synthesis of this compound from Methoxyamine Hydrochloride and Potassium Cyanate

Materials:

-

Methoxyamine hydrochloride

-

Potassium cyanate

-

Distilled water

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide solution

-

Ice bath

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Büchner funnel and filter paper

Procedure:

-

A solution of methoxyamine hydrochloride is prepared in water in a round-bottom flask equipped with a magnetic stirrer.

-

The solution is cooled in an ice bath.

-

An aqueous solution of potassium cyanate is added dropwise to the stirred, cooled solution of methoxyamine hydrochloride.

-

The reaction mixture is stirred at a low temperature for a specified period to allow for the formation of this compound.

-

The pH of the solution is carefully adjusted to neutral or slightly acidic with hydrochloric acid to ensure the complete precipitation of the product.

-

The precipitated this compound is collected by vacuum filtration using a Büchner funnel.

-

The crude product is washed with cold water to remove any inorganic impurities.

-

The purified this compound is dried under vacuum to yield the final product.

Note: Specific quantities, reaction times, and temperatures would be optimized based on the desired scale of the reaction.

This compound as a Nucleophile: Introduction of the this compound Moiety

One of the most significant applications of this compound in organic synthesis is its role as a nucleophile to introduce the this compound functional group into a target molecule. This is exemplified in the synthesis of the gonadotropin-releasing hormone (GnRH) receptor antagonist, Relugolix.

Case Study: Synthesis of Relugolix

In the synthesis of Relugolix, the this compound moiety is incorporated in a late-stage step by reacting an aniline intermediate with an activating agent, such as N,N'-Carbonyldiimidazole (CDI), followed by the addition of methoxyamine.[1][2] This two-step, one-pot procedure is a highly effective method for forming the N-aryl-N'-methoxyurea linkage.

Workflow for the Introduction of the this compound Moiety in Relugolix Synthesis:

Experimental Protocol: Formation of the this compound Moiety in Relugolix Synthesis[2]

Materials:

-

1-(2,6-difluorobenzyl)-5-((dimethylamino)methyl)-3-(6-methoxypyridazin-3-yl)-6-(4-aminophenyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione (Aniline intermediate)

-

N,N'-Carbonyldiimidazole (CDI)

-

N,N-Diisopropylethylamine (DIPEA)

-

Methoxyamine hydrochloride

-

Acetonitrile

-

Water

-

Reaction flask with stirrer and condenser

-

Heating equipment

Procedure:

-

To a reaction flask containing the aniline intermediate (10 g, 0.018 mol) is added N,N'-Carbonyldiimidazole (5.8 g, 0.036 mol), N,N-Diisopropylethylamine (11.6 g, 0.09 mol), and acetonitrile (50 ml).[2]

-

The mixture is stirred at room temperature for 30 minutes to form the activated imidazolide intermediate.[2]

-

Methoxyamine hydrochloride (7.5 g, 0.09 mol) is then added to the reaction mixture.

-

The reaction is heated to 50 °C for 4.5 hours, with the progress monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, the mixture is cooled to room temperature.

-

Water (200 ml) is added to the flask, and the mixture is stirred for 1 hour to induce crystallization of the product.

-

The solid product (Relugolix) is collected by filtration.

Quantitative Data for Relugolix Synthesis Step:

| Reactant | Molar Quantity | Reagent | Molar Quantity | Solvent | Temperature | Time | Yield |

| Aniline Intermediate | 0.018 mol | CDI | 0.036 mol | Acetonitrile | 50 °C | 4.5 h | Not specified for this step |

| DIPEA | 0.09 mol | ||||||

| Methoxyamine HCl | 0.09 mol |

Key Reactions of this compound as a Chemical Intermediate

Beyond its role as a nucleophile for direct incorporation, this compound can participate in a variety of other chemical transformations, making it a versatile building block for more complex structures.

N-Acylation Reactions

The amino group of this compound can be readily acylated using standard acylating agents such as acyl chlorides or acid anhydrides. This reaction provides access to a range of N-acyl-N'-methoxyureas, which are of interest in medicinal chemistry due to their potential biological activities.

General Experimental Workflow for N-Acylation of this compound:

Experimental Protocol: General Procedure for N-Acylation of this compound

Materials:

-

This compound

-

Acyl chloride (e.g., benzoyl chloride)

-

A non-nucleophilic base (e.g., triethylamine or pyridine)

-

Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

-

Ice bath

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

This compound is dissolved in the anhydrous solvent in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

-

The base is added to the solution.

-

The mixture is cooled to 0 °C in an ice bath.

-

The acyl chloride is added dropwise to the stirred solution.

-

After the addition is complete, the reaction is allowed to warm to room temperature and stirred until completion, as monitored by TLC.

-

Upon completion, the reaction is quenched with water or a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the pure N-acyl-N'-methoxyurea.

Representative Quantitative Data for N-Acylation of Ureas:

| Urea Derivative | Acylating Agent | Base | Solvent | Temperature | Time | Yield | Reference |

| Substituted Imidazolidin-2-one | Benzoyl Chloride | Triethylamine | Toluene | 110 °C | 1 h | 89% | |

| Substituted Imidazolidin-2-one | Various Acyl Chlorides | Triethylamine | THF | Reflux | 1 h | 35-95% |

Reactions with Aldehydes and Ketones

This compound can undergo condensation reactions with aldehydes and ketones to form various heterocyclic and acyclic products. The reaction with formaldehyde, for instance, can lead to the formation of methylol this compound derivatives, which can serve as precursors for further polymerization or cyclization reactions.

Cyclocondensation Reactions for Heterocycle Synthesis

This compound is a valuable precursor for the synthesis of various heterocyclic compounds. For example, it can participate in Biginelli-type reactions with aldehydes and β-dicarbonyl compounds to yield dihydropyrimidinones. These reactions often require a catalyst and specific reaction conditions to achieve good yields. The resulting N-methoxy-dihydropyrimidinones are of interest for their potential pharmacological activities.

This compound-Containing Compounds in Drug Development

The incorporation of the this compound moiety has proven to be a successful strategy in the design of potent and orally bioavailable drugs.

Relugolix: A Case Study in GnRH Receptor Antagonism

Relugolix is an orally active, non-peptide GnRH receptor antagonist approved for the treatment of prostate cancer and uterine fibroids. Its mechanism of action involves competitively binding to GnRH receptors in the pituitary gland, thereby inhibiting the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This leads to a reduction in the production of testosterone in men and estrogen in women.

GnRH Receptor Signaling Pathway and the Mechanism of Action of Relugolix:

References

The Structure-Activity Relationship of Methoxyurea: A Case of Diminished Activity

For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of a chemical entity is fundamental to its potential therapeutic application. In the case of methoxyurea, a close structural analog of the well-established drug hydroxyurea, the SAR landscape is primarily defined by a significant loss of biological activity. This technical guide synthesizes the available evidence to elucidate the critical structural determinants governing the activity of this compound and its derivatives, drawing comparisons with hydroxyurea to highlight the pivotal role of the hydroxyl group.

Core Structural Differences and Biological Activity

The primary distinction between this compound and its parent compound, hydroxyurea, lies in the substitution on the nitrogen atom of the urea backbone. This compound possesses a methoxy (-OCH3) group, whereas hydroxyurea features a hydroxyl (-OH) group. This seemingly minor alteration has profound implications for the molecule's biological activity.

A key study investigating the inhibition of DNA synthesis in HeLa cells provides a direct comparison of the activity of various hydroxyurea analogs. The findings demonstrated that while hydroxyurea and many of its N-substituted derivatives effectively inhibited the incorporation of thymidine-3H into DNA, methoxyamine, this compound, and N-methylthis compound had no effect upon thymidine uptake [1]. This suggests that the hydroxyl group is essential for the observed inhibitory activity on ribonucleotide reductase, the primary target of hydroxyurea.

Table 1: Comparative Activity of Hydroxyurea and this compound Analogs on DNA Synthesis in HeLa Cells [1]

| Compound | Activity (Inhibition of Thymidine-3H Incorporation) |

| Hydroxyurea | Active |

| N-methylhydroxyurea | Active |

| N-acetylhydroxyurea | Active |

| This compound | Inactive |

| N-methylthis compound | Inactive |

| Methoxyamine | Inactive |

The Mechanism of Action of Hydroxyurea: A Framework for Understanding this compound's Inactivity

Hydroxyurea's mechanism of action is well-characterized and serves as a crucial reference point for understanding why this compound is inactive. Hydroxyurea functions by inhibiting the enzyme ribonucleotide reductase (RNR)[2][3][4]. This enzyme is responsible for the conversion of ribonucleotides to deoxyribonucleotides, a critical step in DNA synthesis and repair. The inhibition of RNR by hydroxyurea leads to a depletion of the deoxyribonucleotide pool, thereby arresting DNA replication and inducing cell cycle arrest in the S-phase.

The prevailing hypothesis for hydroxyurea's inhibitory mechanism involves the quenching of a tyrosyl free radical at the active site of the RNR enzyme. The hydroxyl group of hydroxyurea is believed to be crucial for this radical-scavenging activity.

The substitution of the hydroxyl group with a methoxy group in this compound fundamentally alters the electronic and chemical properties of the molecule. The methoxy group is less acidic and not as readily able to participate in the radical-mediated inhibition of RNR in the same manner as the hydroxyl group. This structural change is the most probable reason for this compound's lack of activity as a direct RNR inhibitor.

Signaling Pathway of Ribonucleotide Reductase Inhibition

The following diagram illustrates the established signaling pathway for the inhibition of DNA synthesis by targeting ribonucleotide reductase, a mechanism central to the activity of hydroxyurea. This compound, due to its structural differences, is not believed to effectively engage this pathway.

Caption: Inhibition of DNA synthesis by hydroxyurea via ribonucleotide reductase.

Experimental Protocols for Assessing Ribonucleotide Reductase Activity

The determination of a compound's ability to inhibit RNR is a critical step in evaluating its potential as an anticancer or antiviral agent. A common method involves measuring the incorporation of radiolabeled precursors into DNA in cultured cells.

Protocol: Thymidine Incorporation Assay

This assay quantifies the rate of DNA synthesis by measuring the incorporation of a radiolabeled nucleoside, such as [3H]thymidine, into newly synthesized DNA.

-

Cell Culture: HeLa cells or other relevant cancer cell lines are cultured in appropriate media and conditions.

-

Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound, hydroxyurea as a positive control) for a specified duration.

-

Radiolabeling: [3H]thymidine is added to the cell culture medium and incubated for a period to allow for its incorporation into DNA.

-

Cell Lysis and DNA Precipitation: The cells are harvested and lysed. The DNA is then precipitated using an acid solution (e.g., trichloroacetic acid) to separate it from other cellular components.

-

Quantification: The amount of radioactivity in the precipitated DNA is measured using a scintillation counter.

-

Data Analysis: The level of [3H]thymidine incorporation in treated cells is compared to that in untreated control cells to determine the percentage of inhibition of DNA synthesis.

This compound Moiety in Active Pharmaceutical Ingredients

While this compound itself appears to be biologically inactive in the context of RNR inhibition, the this compound moiety can be found in more complex and potent pharmaceutical compounds. For instance, sufugolix and relugolix are non-peptide, orally active antagonists of the gonadotropin-releasing hormone receptor (GnRHR) and contain a this compound group within their structures.

Caption: this compound as a structural component in complex active molecules.

It is crucial to note that in these cases, the biological activity is not attributed to the this compound group acting as an RNR inhibitor. Instead, the overall molecular architecture of sufugolix and relugolix is responsible for their high-affinity binding to the GnRH receptor. The SAR of these compounds is complex and involves multiple points of interaction with the receptor, and the this compound group is just one of several functional groups contributing to the overall pharmacological profile.

Conclusion

The structure-activity relationship of this compound is predominantly characterized by a lack of the biological activity observed in its close analog, hydroxyurea. The substitution of the critical hydroxyl group with a methoxy group appears to abrogate its ability to inhibit ribonucleotide reductase, a key enzyme in DNA synthesis. While the this compound moiety is present in some complex, biologically active molecules, its role in these compounds is as a structural component rather than the primary driver of their pharmacological effect. For researchers in drug development, the SAR of this compound serves as a clear example of how a minor structural modification can lead to a significant loss of a specific biological function, underscoring the critical importance of the hydroxyl group in the activity of hydroxyurea and its analogs.

References

- 1. Synthesis, biological evaluation and molecular modeling of urea-containing MraY inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Hydroxyurea (therapeutics and mechanism): metabolism, carbamoyl nitroso, nitroxyl, radicals, cell signaling and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Treatment comparison of hydroxyurea versus ruxolitinib in essential thrombocythaemia: A matched‐cohort analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Quantification of Methoxyurea in Biological Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxyurea is a chemical compound of interest in various fields, including agriculture and pharmacology. Accurate quantification in biological matrices such as plasma, urine, and tissue is crucial for pharmacokinetic studies, toxicological assessments, and monitoring of exposure. This document provides detailed application notes and protocols for the analytical determination of this compound in biological samples. The methodologies described are based on established analytical techniques for structurally similar compounds, such as hydroxyurea and other urea-based herbicides, and serve as a comprehensive guide for method development and validation. The primary techniques covered include High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique for the quantification of analytes that possess a UV chromophore. For urea-based compounds, direct UV detection can be challenging due to their poor chromophoric properties. Therefore, a derivatization step is often employed to enhance UV absorbance and improve chromatographic retention.

Experimental Protocol: HPLC-UV with Pre-Column Derivatization

This protocol is adapted from a method for hydroxyurea analysis and is expected to be suitable for this compound with appropriate validation.[1][2]

1. Sample Preparation (Plasma)

-

To 200 µL of plasma sample, add an appropriate internal standard (e.g., methylurea).

-

Precipitate proteins by adding 600 µL of methanol.

-

Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube.

2. Derivatization

-

To the supernatant, add 100 µL of 0.02 M xanthydrol (in methanol) and 100 µL of 1.5 M HCl.

-

Vortex and incubate at room temperature for 30 minutes to allow for the formation of xanthyl-derivatives.

-

Evaporate the solvent under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

3. HPLC-UV Conditions

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of 20 mM ammonium acetate (A) and acetonitrile (B).

-

Start with 95% A and 5% B.

-

Linearly increase to 50% B over 10 minutes.

-

Hold for 2 minutes.

-

Return to initial conditions and equilibrate for 5 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Column Temperature: 30 °C.

4. Quantification

-

Construct a calibration curve by plotting the peak area ratio of the this compound derivative to the internal standard against the concentration of this compound standards.

-

Determine the concentration of this compound in the samples from the calibration curve.

Quantitative Data Summary (Representative)

The following table summarizes representative performance characteristics for an HPLC-UV method based on the analysis of similar urea compounds.[1]

| Parameter | Value |

| Linearity Range | 5 - 400 µM |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Quantification (LOQ) | 5 µM |

| Accuracy | 95.3% - 103.2% |

| Precision (RSD%) | < 12.8% |

Workflow Diagram

Caption: HPLC-UV workflow for this compound analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity, making it a powerful tool for the quantification of small molecules. Similar to HPLC-UV, a derivatization step is typically required for urea compounds to increase their volatility and thermal stability for GC analysis.

Experimental Protocol: GC-MS with Silylation

This protocol is based on a validated method for hydroxyurea and can be adapted for this compound.

1. Sample Preparation (Plasma)

-

To 100 µL of plasma, add an isotopically labeled internal standard (e.g., ¹³C,¹⁵N₂-methoxyurea).

-

Perform a liquid-liquid extraction with 500 µL of ethyl acetate.

-

Vortex for 2 minutes and centrifuge at 3,000 x g for 5 minutes.

-

Transfer the organic layer to a new tube.

-

Evaporate the solvent to dryness under nitrogen.

2. Derivatization

-

To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

-

Incubate at 60 °C for 30 minutes to form the trimethylsilyl (TMS) derivative.

3. GC-MS Conditions

-

GC Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm) or equivalent.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Injection Mode: Splitless, 1 µL injection volume.

-

Inlet Temperature: 280 °C.

-

Oven Temperature Program:

-

Initial temperature of 100 °C, hold for 1 minute.

-

Ramp to 280 °C at 20 °C/min.

-

Hold at 280 °C for 5 minutes.

-

-

MS Interface Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for the this compound-TMS derivative and the internal standard.

4. Quantification

-

Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

-

Quantify this compound in samples using the regression equation from the calibration curve.

Quantitative Data Summary (Representative)

The following table presents typical performance data for a GC-MS method for a similar urea compound.

| Parameter | Value |

| Reportable Range | 0.1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.998 |

| Limit of Quantification (LOQ) | 0.1 µg/mL |

| Accuracy | Within 15% of nominal value |

| Precision (RSD%) | < 15% |

| Extraction Efficiency | ~1.4 - 2.2% |

Workflow Diagram

Caption: GC-MS workflow for this compound quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for bioanalytical quantification due to its superior sensitivity, selectivity, and high-throughput capabilities. This method often requires minimal sample preparation and may not necessitate derivatization.

Experimental Protocol: LC-MS/MS

This protocol is adapted from a method for hydroxyurea and is highly suitable for this compound analysis.

1. Sample Preparation (Plasma)

-

To 50 µL of plasma, add 10 µL of an isotopically labeled internal standard (e.g., ¹³C,¹⁵N₂-methoxyurea) in water.

-

Add 200 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 12,000 x g for 10 minutes.

-

Inject a portion of the supernatant directly into the LC-MS/MS system.

2. LC-MS/MS Conditions

-

LC System: UPLC or HPLC system.

-

Column: A hydrophilic interaction liquid chromatography (HILIC) column is recommended for polar compounds like this compound (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase:

-

A: 1.5 mM ammonium formate in water.

-

B: Acetonitrile.

-

-

Gradient: Isocratic elution with 90% B at a flow rate of 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40 °C.

-

MS System: Triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

Monitor specific precursor-to-product ion transitions for this compound and its internal standard. (Transitions would need to be optimized for this compound).

-

3. Quantification

-

Create a calibration curve by plotting the peak area ratio of the analyte to the internal standard against concentration using a weighted (1/x²) linear regression.

-

Determine the concentration of this compound in the samples from this curve.

Quantitative Data Summary (Representative)